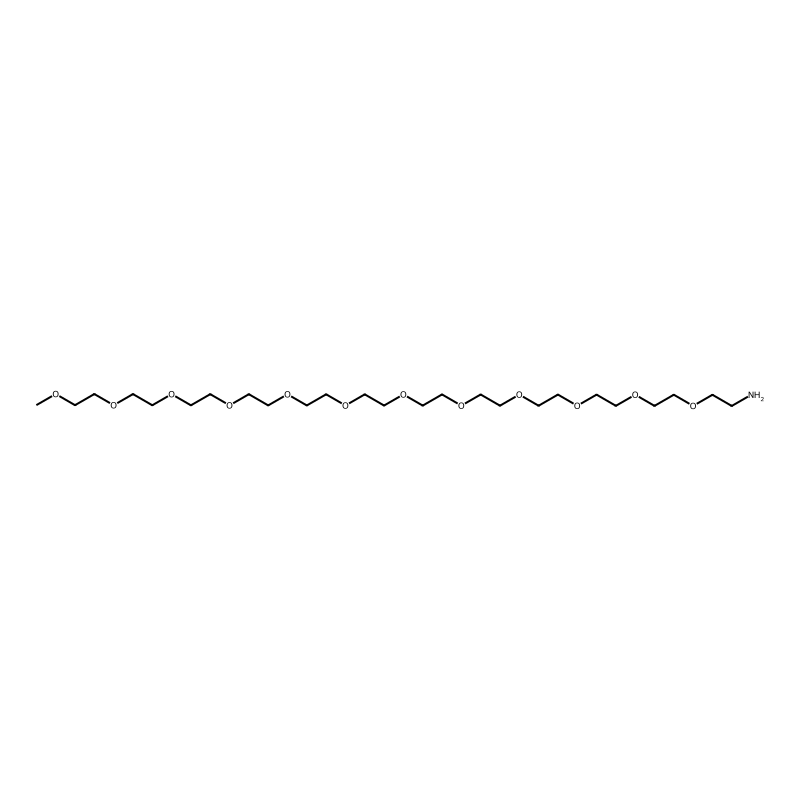

m-PEG15-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

m-PEG15-amine, or methoxypolyethylene glycol amine, is a linear heterobifunctional polyethylene glycol derivative characterized by a methoxy group (-OCH3) at one end and a primary amine group (-NH2) at the other end. It has an average molecular weight of approximately 750 Da and contains 15 ethylene glycol units in its structure. This compound is primarily used in biochemical applications due to its ability to enhance solubility and facilitate bioconjugation processes, making it an essential tool in drug delivery systems and surface modifications of biomaterials .

m-PEG15-amine itself does not have a direct mechanism of action. Its primary function is as a linker molecule in targeted protein degradation research. One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are bi-functional molecules designed to recruit an E3 ubiquitin ligase, an enzyme that tags proteins for degradation, to a specific protein of interest. m-PEG15-amine can be used to connect a ligand that binds to the target protein with a moiety that recognizes the E3 ligase, bringing the two entities in close proximity to facilitate protein degradation [].

Drug Delivery

One of the most promising applications of m-PEG15-amine lies in drug delivery systems. Its key advantage is its hydrophilicity (water-loving nature) due to the presence of the polyethylene glycol (PEG) chain. This property allows m-PEG15-amine to improve the solubility of drugs that are poorly soluble in water []. By attaching m-PEG15-amine to a drug molecule, researchers can create conjugates that are more easily absorbed by the body and improve their overall effectiveness []. Additionally, the PEG chain can shield the drug from premature degradation and enhance its circulation time within the body [].

Bioconjugation

m-PEG15-amine is valuable for bioconjugation, a process that links biological molecules like proteins, peptides, and antibodies with other molecules. The amine group of m-PEG15-amine readily reacts with functional groups on biomolecules, forming stable conjugates. These conjugates can possess altered properties compared to the original biomolecule. For instance, m-PEG15-amine conjugation can improve the stability, reduce immunogenicity (the ability to trigger an immune response), and enhance the targeting ability of biomolecules [].

- Reactions with Carboxylic Acids: The amine group can react with carboxylic acids to form stable amide bonds.

- Reactions with Activated Esters: It readily reacts with activated N-hydroxysuccinimide (NHS) esters, facilitating the formation of conjugates.

- Reactions with Carbonyls: The primary amine can also react with carbonyl compounds, including aldehydes and ketones, to form imines or secondary amines .

The biological activity of m-PEG15-amine is closely related to its role as a linker in drug delivery systems. It has been shown to enhance the solubility of hydrophobic compounds and reduce immunogenicity when conjugated with therapeutic agents. Additionally, it can form dendritic micelles that improve the delivery of anticancer drugs such as methotrexate. Its ability to modify the pharmacokinetics of drugs makes it valuable in developing targeted therapies .

The synthesis of m-PEG15-amine typically involves the ring-opening polymerization of ethylene oxide, followed by functionalization to introduce the methoxy and amine groups. The general steps include:

- Polymerization: Ethylene oxide is polymerized to form polyethylene glycol chains.

- Functionalization: The terminal hydroxyl groups are converted into a methoxy group at one end and an amine group at the other through appropriate

m-PEG15-amine has diverse applications in various fields:

- Bioconjugation: Used as a linker for attaching drugs or biomolecules to surfaces or other molecules.

- Drug Delivery: Enhances the solubility and stability of therapeutic agents, facilitating their delivery in biological systems.

- Surface Modification: Modifies surfaces of nanoparticles or other materials to improve biocompatibility and functionality.

- Research Tools: Employed in studies involving cellular interactions and drug efficacy testing .

Interaction studies involving m-PEG15-amine focus on its ability to form stable conjugates with various biomolecules. Research has demonstrated that m-PEG15-amine can effectively reduce immunogenic responses when used to modify therapeutic proteins or peptides. Additionally, studies have shown that conjugation with m-PEG15-amine enhances the circulation time of drugs in vivo, which is crucial for improving therapeutic outcomes .

m-PEG15-amine shares similarities with several other polyethylene glycol derivatives, particularly those containing amine functionalities. Here are some comparable compounds:

| Compound Name | Molecular Weight | Functional Groups | Unique Features |

|---|---|---|---|

| Methoxypolyethylene glycol 2000 | 2000 Da | Methoxy, Amine | Higher molecular weight provides enhanced solubility |

| Methoxypolyethylene glycol 5000 | 5000 Da | Methoxy, Amine | Longer chain enhances drug delivery capabilities |

| Polyethylene glycol 6000 amine | 6000 Da | Amine | Used primarily for gene delivery applications |

| Polyethylene glycol tallow amine | Varies | Tallow-derived Amine | Derived from natural sources, used in cosmetic formulations |

m-PEG15-amine stands out due to its specific balance between hydrophilicity and reactivity, making it particularly effective for bioconjugation applications where both solubility and stability are critical .

Molecular Composition and Structural Analysis

Molecular Formula (C31H65NO15) and Weight (691.85)

Methoxypolyethylene glycol 15-amine exhibits a precisely defined molecular composition characterized by the molecular formula C31H65NO15 and a molecular weight of 691.85 grams per mole [2] [4]. The compound is registered under Chemical Abstracts Service number 80506-64-5, which serves as its unique chemical identifier [2] [5]. This heterobifunctional polyethylene glycol derivative contains a total of 31 carbon atoms, 65 hydrogen atoms, one nitrogen atom, and 15 oxygen atoms, reflecting its complex polymeric structure [13].

The molecular architecture incorporates 15 ethylene glycol repeating units, which directly correlates to the numerical designation in its nomenclature [2] [5]. The compound possesses a linear chain structure with a polyethylene glycol spacer length comprising 47 atoms and extending approximately 53.4 angstroms [2]. This specific molecular weight places methoxypolyethylene glycol 15-amine within the medium molecular weight range of polyethylene glycol derivatives, providing optimal balance between solubility and functional reactivity .

Methoxy Terminal Group Characteristics

The methoxy terminal group represents a critical structural component of methoxypolyethylene glycol 15-amine, providing stability and preventing unwanted cross-linking reactions [9]. This terminal methoxy group (-OCH3) is covalently bonded to one end of the polyethylene glycol chain, creating a monofunctional polyethylene glycol derivative [5] [9]. The methoxy group exhibits characteristic chemical inertness under standard reaction conditions, making it an ideal protective terminus for the polymer chain [9].

Nuclear magnetic resonance spectroscopic analysis reveals that the methoxy group produces a distinctive singlet peak at 3.38 parts per million, integrating for three hydrogen atoms [32]. This spectroscopic signature serves as a valuable analytical tool for compound identification and purity assessment [32]. The methoxy terminal group contributes significantly to the overall hydrophobic character of one end of the molecule while maintaining the amphiphilic nature essential for bioconjugation applications [9].

Polyethylene Glycol Chain Architecture

The polyethylene glycol chain architecture of methoxypolyethylene glycol 15-amine consists of a linear arrangement of 15 ethylene oxide units connected through ether linkages [2] [8]. Each ethylene glycol unit contributes a molecular weight of approximately 44 daltons, following the general structural formula -(OCH2CH2)n- where n equals 15 [8] [34]. The polymer chain exhibits remarkable flexibility due to the rotational freedom around the carbon-oxygen bonds, resulting in multiple conformational states that enhance solubility and biocompatibility [8].

The polyethylene glycol backbone demonstrates exceptional hydrophilicity, with each ethylene glycol unit capable of forming hydrogen bonds with approximately two water molecules [8]. This extensive hydrogen bonding capacity significantly increases the hydrodynamic radius of the molecule in aqueous solutions [8]. The chain architecture provides a hydrophilic spacer that effectively increases solubility in aqueous media while reducing aggregation and minimizing immune response when used in bioconjugation applications [5] [9].

Primary Amine Functional Group Properties

The primary amine functional group (-NH2) located at the terminal end opposite to the methoxy group represents the reactive center of methoxypolyethylene glycol 15-amine [5] [10]. This primary amine exhibits strong nucleophilic properties due to the lone pair of electrons on the nitrogen atom, making it readily reactive with various electrophilic species [10]. The amine group carries a positive charge at physiological pH, which influences its reactivity and interaction with other molecules [10].

The primary amine demonstrates exceptional reactivity toward multiple chemical groups including carboxylic acids, activated N-hydroxysuccinimide esters, carbonyls, isothiocyanates, and sulfonyl chlorides [5] [10]. This broad reactivity profile enables methoxypolyethylene glycol 15-amine to function as a versatile linker in bioconjugation reactions [5]. The amine group readily participates in acylation and alkylation reactions, forming stable covalent bonds with target molecules [10]. Under standard conditions, the primary amine can undergo rapid conjugation reactions, particularly with activated carboxylic acid derivatives to form stable amide bonds [5] [36].

Physical and Chemical Characteristics

Physical State and Appearance

Methoxypolyethylene glycol 15-amine exists as a granular solid under standard ambient conditions, exhibiting a characteristic white to off-white coloration [5] [12]. The compound demonstrates typical solid-state properties associated with medium molecular weight polyethylene glycol derivatives, transitioning from liquid to solid state as molecular weight increases beyond approximately 600 daltons [25]. The granular texture facilitates handling and storage while maintaining chemical stability [13].

The physical appearance remains consistent across different production batches, with color variations typically ranging from pure white to slight off-white depending on purity levels and storage conditions [11] [12]. The compound maintains its solid-state integrity at room temperature, with a defined melting point range that distinguishes it from lower molecular weight polyethylene glycol analogs [12]. The granular morphology provides optimal surface area for dissolution while preventing caking or agglomeration during storage [13].

| Property | Value |

|---|---|

| Physical State | Granular Solid |

| Appearance | White to off-white solid |

| Color | White to off-white |

| Melting Point (°C) | 58-61 |

| Flash Point (°C) | >110 |

| Density (g/cm³) | 1.1±0.1 |

Solubility Profile in Various Solvents

The solubility profile of methoxypolyethylene glycol 15-amine demonstrates exceptional versatility across multiple solvent systems, reflecting its amphiphilic molecular architecture [5] [12]. In aqueous solutions, the compound exhibits high solubility due to the extensive hydrogen bonding capacity of the polyethylene glycol backbone [5] [25]. This aqueous solubility enhancement represents a key advantage for bioconjugation applications where water-soluble intermediates are essential [5].

Organic solvent compatibility extends to multiple classes including alcohols, where isopropyl alcohol and benzene demonstrate good to excellent solvation properties [12] [16]. The compound shows slightly limited solubility in chloroform and methanol, indicating selective solvent interactions based on polarity and hydrogen bonding capacity [5] [12]. This selective solubility profile enables purification strategies and reaction optimization in various synthetic protocols [5].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Soluble | High aqueous solubility due to PEG chain |

| Methanol | Slightly soluble | Limited solubility |

| Chloroform | Slightly soluble | Limited solubility |

| Isopropyl Alcohol | Soluble | Good solubility for polar alcohols |

| Benzene | Soluble | Good solubility |

| Organic Solvents (General) | Highly soluble | Excellent compatibility with most organic media |

Thermal Properties and Stability

Methoxypolyethylene glycol 15-amine demonstrates exceptional thermal stability with decomposition temperatures exceeding 250 degrees Celsius under standard atmospheric conditions [12] [15]. The compound maintains structural integrity and chemical functionality across a broad temperature range, making it suitable for various synthetic and processing conditions [15]. Thermal gravimetric analysis reveals minimal mass loss below 180 degrees Celsius, with observed losses primarily attributed to moisture desorption rather than chemical decomposition [19].

The thermal degradation profile follows patterns typical of polyethylene glycol derivatives, with initial degradation occurring through random chain scission and ether bond cleavage [24]. Differential scanning calorimetry studies indicate amorphous polymer behavior with glass transition temperatures that reflect the flexible nature of the polyethylene glycol backbone [15]. The recommended maximum operating temperature ranges between 200-250 degrees Celsius to ensure chemical stability and prevent thermal degradation [12].

| Property | Value | Notes |

|---|---|---|

| Thermal Stability (°C) | >250 | Stable under normal conditions |

| Decomposition Temperature (°C) | >300 | High thermal stability typical of PEG polymers |

| Glass Transition Temperature (°C) | Not determined | Amorphous polymer behavior |

| Thermal Degradation Onset (°C) | 250-300 | Initial degradation temperature |

| Mass Loss at 180°C (%) | 2.5-3.0 | Primarily water loss |

| Maximum Operating Temperature (°C) | 200-250 | Recommended operating limit |

Hygroscopic Behavior

Methoxypolyethylene glycol 15-amine exhibits pronounced hygroscopic properties characteristic of polyethylene glycol derivatives, readily absorbing moisture from atmospheric conditions [19] [23]. The hygroscopic behavior results from the multiple hydrogen bonding sites present throughout the polyethylene glycol backbone, which interact favorably with water molecules [23] [25]. This moisture absorption tendency necessitates careful storage conditions to maintain compound integrity and prevent hydrolytic degradation [13].

Dynamic vapor sorption studies demonstrate that the compound can absorb significant quantities of water under high humidity conditions, with equilibrium moisture content varying proportionally with relative humidity [19]. The hygroscopic nature can be advantageous in certain applications where moisture retention is desired, but requires consideration during storage and handling procedures [23]. Storage under reduced humidity conditions or desiccated environments helps maintain chemical stability and prevents moisture-induced degradation [13].

The hygroscopic properties become more pronounced with increasing polyethylene glycol chain length, as longer chains provide additional hydrogen bonding sites for water interaction [23]. However, the specific chain length of 15 ethylene glycol units provides a balanced hygroscopic profile that facilitates solubility enhancement without excessive moisture sensitivity [25]. Proper storage conditions typically involve maintaining temperatures below -20 degrees Celsius and protecting from light and atmospheric moisture [13].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of methoxypolyethylene glycol 15-amine through distinctive spectral signatures for each functional component [32] [33]. Proton nuclear magnetic resonance analysis reveals a characteristic methoxy group singlet at 3.38 parts per million, integrating for three hydrogen atoms and serving as a reliable internal standard for molecular weight determination [32]. The polyethylene glycol backbone produces a dominant multiplet spanning 3.6-3.7 parts per million, with integration values directly proportional to the number of ethylene glycol units [32] [33].

The primary amine functional group generates variable chemical shifts ranging from 0.5-5.0 parts per million, with signal position dependent on concentration, hydrogen bonding, and exchange rates with protic solvents [26] [32]. Addition of deuterium oxide typically causes amine proton signals to disappear due to rapid hydrogen-deuterium exchange, providing confirmatory evidence for amine group presence [26]. Carbon-13 nuclear magnetic resonance spectroscopy shows carbons directly attached to nitrogen appearing in the 10-65 parts per million region, slightly downfield compared to alkyl carbons due to nitrogen's electron-withdrawing effects [26].

An important analytical consideration involves carbon-13 satellite peaks in proton nuclear magnetic resonance spectra, which appear as doublets flanking major peaks due to natural abundance carbon-13 coupling [32] [33]. These satellite peaks, representing approximately 1.1% of total integration, provide valuable information for accurate molecular weight determination when properly accounted for in spectral analysis [32] [33].

| Technique | Signal/Peak | Chemical Shift/Frequency | Intensity/Notes |

|---|---|---|---|

| 1H NMR | Methoxy group (-OCH3) | 3.38 ppm (s) | Strong singlet, 3H |

| 1H NMR | PEG backbone (-OCH2CH2-) | 3.6-3.7 ppm (m) | Major peak, ~60H |

| 1H NMR | Primary amine (-NH2) | 0.5-5.0 ppm (broad) | Variable, exchangeable |

| 13C NMR | Carbon attached to nitrogen | 10-65 ppm | Medium intensity |

Infrared Absorption Profile

Infrared spectroscopy of methoxypolyethylene glycol 15-amine reveals characteristic absorption bands that confirm the presence of specific functional groups and provide structural information [28] [30]. The primary amine functional group produces distinctive nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, appearing as two separate peaks corresponding to symmetric and antisymmetric stretching modes [28] [30]. These absorption bands exhibit medium to strong intensity and serve as definitive markers for primary amine identification [30].

The polyethylene glycol backbone generates strong carbon-oxygen stretching absorptions between 1000-1300 wavenumbers, characteristic of ether linkages throughout the polymer chain [28]. Additional nitrogen-hydrogen bending vibrations appear in the 1550-1650 wavenumber region, corresponding to amine deformation modes that complement the stretching vibrations [28] [30]. The methoxy terminal group contributes to the overall carbon-hydrogen stretching region between 2850-3000 wavenumbers [28].

Spectral interpretation requires careful distinction between primary amine signatures and other functional groups that may produce similar absorption patterns [30]. Primary amines characteristically show two nitrogen-hydrogen stretching peaks, while secondary amines exhibit only one peak in this region, and tertiary amines show no nitrogen-hydrogen stretching absorption [30]. The relative intensities and positions of these peaks provide valuable information about amine environment and hydrogen bonding interactions [30].

| Technique | Signal/Peak | Chemical Shift/Frequency | Intensity/Notes |

|---|---|---|---|

| IR Spectroscopy | N-H stretching | 3200-3500 cm⁻¹ | Medium-strong, two peaks for primary amine |

| IR Spectroscopy | C-O stretching | 1000-1300 cm⁻¹ | Strong, C-O-C stretching |

| IR Spectroscopy | N-H bending | 1550-1650 cm⁻¹ | Medium, amine deformation |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of methoxypolyethylene glycol 15-amine reveals distinctive fragmentation patterns that provide structural confirmation and molecular weight determination [29] [31]. The molecular ion peak appears at mass-to-charge ratio 692.85 for the protonated species [M+H]+, serving as the base peak in positive ion mode analysis [4] [34]. The molecular radical cation at 691.85 mass-to-charge ratio typically exhibits moderate intensity, reflecting the stability of the molecular ion under standard ionization conditions [31].

Characteristic fragmentation pathways include sequential loss of ethylene glycol units (44 daltons each), producing a series of peaks at decreasing mass-to-charge ratios [34] [37]. The loss of ammonia (17 daltons) from the molecular ion generates a significant fragment at 674.85 mass-to-charge ratio, characteristic of primary amine-containing compounds [31]. Alpha-cleavage reactions produce intense peaks corresponding to ethylene glycol fragments at 44.03 mass-to-charge ratio, representing one of the most abundant fragment ions [29] [31].

The fragmentation pattern follows the nitrogen rule of mass spectrometry, where compounds containing odd numbers of nitrogen atoms exhibit odd-numbered molecular weights [26] [31]. Sequential ethylene glycol losses create a ladder pattern in the mass spectrum, with relative intensities decreasing as the number of lost units increases [34] [37]. This fragmentation behavior enables molecular weight determination and provides structural information about the polyethylene glycol chain length [37].

| Fragment Ion (m/z) | Assignment | Relative Intensity (%) | Fragmentation Type |

|---|---|---|---|

| 692.85 | [M+H]+ | 100 | Protonation |

| 691.85 | M+- (molecular ion) | 45-60 | Molecular ion |

| 674.85 | [M-NH3]+ | 25-35 | Loss of ammonia |

| 630.80 | [M-2×C2H4O]+ | 15-25 | Sequential EG loss |

| 586.75 | [M-3×C2H4O]+ | 10-20 | Sequential EG loss |

| 542.70 | [M-4×C2H4O]+ | 8-15 | Sequential EG loss |

| 498.65 | [M-5×C2H4O]+ | 5-12 | Sequential EG loss |

| 44.03 | C2H4O+ (ethylene glycol unit) | 80-95 | Alpha-cleavage |

Industrial synthesis of m-PEG15-amine typically follows a multi-step approach beginning with the controlled polymerization of ethylene oxide. The widely applied standard method for technical synthesis involves the controlled addition of ethylene oxide to water or alcohols under carefully monitored conditions [1]. The polymerization process employs anionic ring-opening polymerization mechanisms, where hydroxyl initiators such as water, ethylene glycol, or methanol serve as starting points for chain growth [2].

The double-metal cyanide catalyst systems have emerged as commercially relevant catalysts for industrial-scale epoxide polymerization [1]. These catalyst systems offer several advantages including high activity, excellent control over molecular weight distribution, and minimal side reactions. The polymerization typically proceeds under elevated temperatures ranging from 100-140°C and pressures of 1-3 bar, with careful monitoring of the ethylene oxide addition rate to control molecular weight and polydispersity [1].

For methoxy polyethylene glycol precursors specifically, the industrial process begins with methanol as the initiator, leading to monomethoxy polyethylene glycol with one terminal hydroxyl group available for subsequent functionalization [2]. The molecular weight control is achieved through precise stoichiometric ratios of ethylene oxide to initiator, with PEG15 representing approximately 15 ethylene oxide units corresponding to a molecular weight of approximately 690-700 Da [3].

Industrial-scale end-group conversion from hydroxyl to amine typically employs robust, scalable methodologies. The most commonly implemented approach involves a two-step sequence: first, conversion of the terminal hydroxyl to a more reactive leaving group such as mesylate or tosylate, followed by nucleophilic substitution with azide and subsequent reduction to the primary amine [4]. This approach has been demonstrated to achieve greater than 95% end-group conversion with isolated yields of 82-99% [4].

Laboratory-Scale Synthesis Approaches

Laboratory-scale synthesis methodologies offer greater precision and control compared to industrial processes, enabling the preparation of highly defined m-PEG15-amine with narrow molecular weight distributions and quantitative end-group functionality.

Polymerization of Ethylene Oxide

Laboratory-scale ethylene oxide polymerization employs several advanced methodologies that provide superior control over molecular architecture. N-heterocyclic carbene mediated polymerization has emerged as a particularly effective metal-free approach for the synthesis of well-defined polyethylene glycols [1]. This methodology allows for facile synthesis of azide-functional PEG, which is directly suitable for subsequent click chemistry applications or reduction to amines.

The activated monomer strategy represents another sophisticated approach where ethylene oxide monomers are pre-activated through coordination with Lewis acids before polymerization [1]. This method enables polymerization under milder conditions while maintaining excellent control over molecular weight and end-group fidelity.

Phosphazene base catalyzed polymerization has also demonstrated utility for preparing heterotelechelic polyethylene glycols [1]. The technique employs strong, non-nucleophilic bases that can initiate polymerization from various functional initiators, including protected amine precursors. Well-defined heterotelechelic PEGs up to 12,000 g·mol⁻¹ have been synthesized with narrow molecular weight distributions (PDI = 1.07–1.15) [1].

End-Group Conversion Strategies

Laboratory-scale end-group conversion strategies focus on achieving quantitative conversion while maintaining the integrity of the PEG backbone. The most widely employed approach involves the sequential conversion of terminal hydroxyl groups through activated intermediates.

Mitsunobu reaction methodology represents a powerful approach for direct conversion of primary and secondary alcohols to various functional groups including amines [5]. This approach employs triphenylphosphine and diethylazodicarboxylate to activate the hydroxyl group, followed by reaction with suitable nitrogen nucleophiles such as phthalimide or azide, and subsequent deprotection or reduction to yield primary amines [5].

Carbonyldiimidazole mediated conversion provides an alternative route for hydroxyl to amine transformation [5]. This method involves formation of an imidazole carbamate intermediate followed by reaction with protected diamines, ultimately yielding the desired amine functionality after deprotection [5].

The two-step phthalimido strategy has been extensively employed for PEG amine synthesis [4]. This approach involves initial conversion of PEG hydroxyl end-groups to phthalimido derivatives via the Mitsunobu reaction, followed by treatment with hydrazine to afford amino-terminated PEGs with greater than 98% end-group conversion and isolated yields of 75-88% [4].

Hydroxyl to Amine Conversion Chemistry

The conversion of terminal hydroxyl groups to primary amines represents the critical transformation in m-PEG15-amine synthesis. Multiple strategic approaches have been developed, each offering distinct advantages in terms of yield, selectivity, and scalability.

Via Azide Intermediates

The azide intermediate strategy represents the most widely adopted methodology for hydroxyl to amine conversion in PEG chemistry. This approach offers excellent functional group tolerance and provides access to primary amines with high selectivity [4] [6].

Sodium azide serves as the primary nucleophile for azide introduction. The reaction typically proceeds through an SN2 mechanism, requiring conversion of the primary hydroxyl to a suitable leaving group. Mesylate and tosylate derivatives have proven most effective as leaving groups, providing excellent reactivity while maintaining PEG backbone integrity [4] [6].

The azidation reaction is typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 65-80°C [4]. Sodium azide concentrations of 5 equivalents per leaving group ensure complete conversion, while reaction times of 16-48 hours provide optimal yields. The reaction can be monitored by infrared spectroscopy through the appearance of the characteristic azide stretch at approximately 2100 cm⁻¹ [4].

Crown ethers such as 15-crown-5 have been employed as catalysts to enhance azide substitution efficiency [7]. The crown ether coordinates sodium ions, increasing the nucleophilicity of the azide anion and accelerating the substitution reaction. Catalytic quantities (0.1 equivalents) are typically sufficient to achieve significant rate enhancement [7].

Mesylation-Azidation-Reduction Pathway

The mesylation-azidation-reduction sequence represents the most thoroughly optimized pathway for PEG amine synthesis, offering excellent yields and scalability [4].

Mesylation employs methanesulfonyl chloride in the presence of triethylamine as base. The reaction is typically conducted in dichloromethane at 0°C initially, then allowed to warm to ambient temperature over 16 hours [4]. The mesylate intermediate can be isolated in 96-99% yield after aqueous workup and drying [4].

Critical considerations for mesylation include complete removal of dichloromethane before subsequent azidation steps, as residual solvent can react with sodium azide to form explosive derivatives [4]. The mesylated PEG exhibits characteristic ¹H NMR signals at δ 4.37 ppm for the terminal methylene protons adjacent to the mesylate group [4].

Azidation of mesylated PEG proceeds smoothly in dimethylformamide at 65°C with sodium azide [4]. The reaction provides azido-terminated PEGs in 77-98% isolated yield after filtration and extraction. ¹H NMR monitoring reveals the characteristic shift of terminal methylene protons from δ 4.37 ppm (mesylate) to δ 3.37 ppm (azide) [4].

Reduction of azido-PEG to amino-PEG employs zinc metal in the presence of ammonium chloride. This methodology, adapted from aromatic azide reduction procedures, provides excellent yields (82-99%) under mild conditions [4]. The reaction employs tetrahydrofuran-water mixtures and requires extended reaction times (72-150 hours) depending on PEG molecular weight [4].

Direct Amination Approaches

Direct amination methodologies offer potential advantages in terms of step economy and atom efficiency, though they typically require more specialized conditions and reagents.

Reductive amination using PEG aldehydes represents one direct approach to amine incorporation [8]. Polyethylene glycol acetaldehyde can be generated in situ through hydrolysis of PEG acetaldehyde diethylacetal [8]. The aldehyde subsequently undergoes reductive amination with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride [8].

Gabriel synthesis adaptations have been employed for direct PEG amination [9]. This approach utilizes phthalimide derivatives as nitrogen sources, followed by hydrazinolysis to reveal the primary amine. The methodology offers good functional group tolerance but requires careful optimization of reaction conditions to avoid PEG degradation [9].

Metal-free direct amination strategies have emerged as environmentally attractive alternatives [10]. These approaches employ organic catalysts such as N-hydroxyphthalimide to activate C-H bonds, enabling direct incorporation of nitrogen functionality without metal catalysts [10]. However, these methodologies are primarily applicable to polyethylene rather than PEG systems [10].

Purification Techniques

The purification of m-PEG15-amine requires specialized methodologies that can effectively remove unreacted starting materials, side products, and catalyst residues while preserving the integrity of the target compound. The choice of purification strategy depends on the scale of synthesis, purity requirements, and subsequent applications.

Chromatographic Methods

Size exclusion chromatography represents the most fundamental chromatographic technique for PEG purification, providing separation based on molecular size and hydrodynamic radius [11]. This technique excels at removing low molecular weight byproducts, unreacted PEG precursors, and buffer components from the reaction mixture [11]. Sephadex resins are commonly employed, with G-25 and G-50 grades providing optimal separation for PEG15 molecular weight ranges [12].

Ion exchange chromatography offers superior resolution for separating PEG derivatives with different charge characteristics [11]. Cation exchange chromatography proves particularly effective for PEG amine purification, as the protonated amine groups interact strongly with sulfonate or carboxylate functionalized resins [11]. The technique can separate positional isomers and products with varying degrees of end-group conversion [11].

Reverse phase chromatography provides the highest resolution separation for PEG derivatives, enabling distinction between closely related structural variants [11]. C8 and C18 stationary phases are most commonly employed, with gradient elution using water-acetonitrile or water-methanol mobile phases [13]. The technique is particularly valuable for analytical characterization and small-scale preparative purification [11].

Hydrophobic interaction chromatography serves as a complementary technique to ion exchange methods, particularly useful for PEG derivatives that are difficult to purify by charge-based separation [11]. The technique operates under high salt conditions, promoting hydrophobic interactions between PEG chains and the stationary phase [11].

Column purification using Sephadex G-25 has been demonstrated to provide PEG products with grafting densities of approximately 2 NDA-PEG(5 kDa)/nm² for larger cores, though yields are typically low [12]. The technique effectively removes free PEG while retaining conjugated products [12].

Precipitation and Crystallization

Polyethylene glycol precipitation represents a cost-effective and scalable purification methodology that exploits differential solubility characteristics [14] [15]. The technique involves selective precipitation of impurities while maintaining PEG derivatives in solution, or alternatively, precipitating the desired PEG product while leaving impurities soluble [14].

PEG-induced precipitation has been successfully applied to protein purification, with optimal conditions identified as 20% (w/v) PEG-6000, 4°C, pH 5.0, and 0.3 M NaCl [14]. These conditions provide recovery rates of 87% with purification factors of 61.5-fold [14]. The technique effectively removes bacterial cells, impurity proteins, and nucleic acids [14].

Crystallization methodologies offer the potential for very high purity PEG products, though they require careful optimization of conditions [16] [17]. PEG-based crystallization solutions typically employ PEG 4000 at concentrations around 30% (w/v) combined with appropriate salt concentrations [17]. The optimal salt concentration depends on the pH and isoelectric point of the target compound, with higher salt concentrations required when the difference between pH and pI increases [17].

Precipitation combined with magnetic decantation has proven effective for PEG-coated nanoparticles, achieving constant grafting densities while retaining 98% of cores regardless of particle size [12]. The method provides PEG products with grafting densities of approximately 1.2 NDA-PEG(5 kDa)/nm² after optimization [12].

Temperature-controlled crystallization exploits the temperature-dependent solubility of PEG derivatives [18]. Phase separation can be induced by warming PEG-containing solutions, leading to formation of protein-rich coacervate droplets that subsequently crystallize [18]. This approach has been successfully applied to crystallize various proteins in the presence of PEG catalysts [18].

Dialysis Approaches

Dialysis provides a gentle and effective method for removing small molecule impurities while retaining PEG products [11] [12]. The technique operates through selective diffusion across semipermeable membranes, with molecular weight cutoffs chosen to retain the target PEG while allowing passage of unwanted components [19].

Standard dialysis employs cellulose or regenerated cellulose membranes with appropriate molecular weight cutoffs [12]. For m-PEG15-amine (molecular weight ~690 Da), membranes with 500-1000 Da cutoffs provide optimal selectivity [12]. Dialysis is typically conducted against large volumes of water (5 L) with multiple buffer changes to ensure complete removal of salts and small molecules [12].

Extended dialysis protocols have been optimized for different PEG molecular weights [12]. Small PEG derivatives (3.5-4.9 nm cores) require dialysis for 70 hours to achieve optimal purity, while larger derivatives (7.1-9.6 nm) require 24-48 hours [12]. Thermogravimetric analysis monitoring reveals achievement of grafting densities of 1.4-1.7 NDA-PEG(5 kDa)/nm² after optimized dialysis [12].

Membrane compatibility considerations are critical for successful dialysis [20]. Float-A-Lyzer G2 membranes (0.5-1 kDa cutoff) are compatible with methanol, ethanol, water, and aqueous mixtures [20]. The methodology requires PEG solubility in these solvents, representing an intrinsic limitation for certain PEG derivatives [20].

Osmotic pressure effects must be considered during dialysis, as initial solution volumes typically increase due to water influx [20]. Initial reaction volumes should be limited to approximately 6 mL in 10 mL dialysis tubes to prevent overflow [20]. Continuous mixing of the dialysis medium (700 RPM) ensures efficient mass transfer and uniform purification [20].

Analytical Methods for Synthesis Monitoring

Comprehensive analytical characterization is essential for ensuring successful m-PEG15-amine synthesis and verifying product quality. Multiple complementary techniques are employed to monitor reaction progress, confirm end-group conversion, and assess product purity.

End-Group Analysis Techniques

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry represents the gold standard for PEG end-group analysis, providing absolute molecular weight determination and unambiguous end-group identification [21] [22]. MALDI-TOF MS analysis of PEG compounds up to 35,000 Da can be readily achieved using optimized sample preparation protocols [21].

Sample preparation for MALDI-TOF MS employs α-cyano-4-hydroxycinnamic acid as matrix with sodium trifluoroacetate as cationizing agent [21]. The components are mixed in 5:1:1 (v/v/v) ratios and spotted onto ground steel target plates [21]. This preparation provides excellent resolution of individual chain lengths up to 10,000 Da, with peak spacing of 44 Da corresponding to PEG monomer units [21].

Selective ionization strategies have been developed to simplify complex MALDI spectra containing multiple ionization states [22]. Octadecylamine or tetrabutylammonium salts can be employed as co-matrices to suppress sodium and potassium adduct formation while promoting protonation [22]. This approach enables disentanglement of complex spectra into separate series of protonated ions, sodium adducts, and potassium adducts [22].

Electrospray Ionization Mass Spectrometry provides complementary capabilities for real-time reaction monitoring and soft ionization analysis [23]. ESI-MS enables monitoring of solid-phase PEG synthesis reactions, with small resin portions (4-6 mg) treated with trifluoroacetic acid for product release and analysis [23]. The technique can detect incomplete reactions and guide optimization of synthetic conditions [23].

Nuclear Magnetic Resonance Spectroscopy offers quantitative end-group analysis through integration of characteristic resonances [24]. ¹H NMR analysis compares the integral of end-group signals with the integral of PEG backbone resonances to determine the degree of polymerization and molecular weight [24]. For methoxy-terminated PEG, the methoxy signal at 3.4 ppm serves as the end-group reference, while CH₂ groups appear at 3.7 ppm [24].

End-group titration provides direct quantitative analysis of reactive functional groups through chemical reaction with excess reagents followed by back-titration [25]. For PEG alcohols, pyromellitic dianhydride serves as the titrant, reacting with hydroxyl groups in dimethylformamide solvent with imidazole catalyst [25]. The unreacted anhydride is converted to acid form and titrated with standard sodium hydroxide [25].

Purity Determination Methods

High-Performance Liquid Chromatography provides high-resolution separation and quantitative purity analysis for PEG derivatives [26]. Reverse-phase HPLC using C18 columns with water-acetonitrile gradients can achieve baseline separation of monodisperse oligoethylene glycol derivatives [26]. Oligomer purity of 97.0-98.7% has been demonstrated for various PEG chain lengths using optimized HPLC conditions [26].

Size Exclusion Chromatography enables determination of molecular weight distributions and polydispersity indices [27]. SEC analysis requires careful attention to experimental parameters, as PEG compounds can exhibit problematic interactions with certain stationary phases [27]. Tetrahydrofuran mobile phases on styrene-divinylbenzene columns can produce distorted peak shapes, necessitating alternative solvent systems or column materials [27].

Capillary Electrophoresis offers high-resolution separation based on charge-to-size ratios, enabling detection of subtle structural differences in PEG derivatives [11]. The technique is particularly valuable for analyzing PEGylated proteins and charged PEG conjugates [11]. CE methods require minimal sample quantities and provide excellent resolution for isomer separation [11].

Thermal analysis techniques including Thermogravimetric Analysis and Differential Scanning Calorimetry provide information about PEG purity and thermal stability [12]. TGA can quantify organic content and detect inorganic impurities, while DSC reveals crystallization behavior and thermal transitions characteristic of pure PEG compounds [12].

Fourier Transform Infrared Spectroscopy enables functional group identification and conversion monitoring through characteristic absorption bands [4]. The azide functional group exhibits a strong absorption at approximately 2100 cm⁻¹, enabling monitoring of azidation reactions [4]. Complete conversion to amine products is confirmed by disappearance of the azide band and appearance of N-H stretching vibrations [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.